4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid

説明

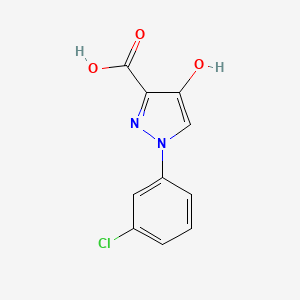

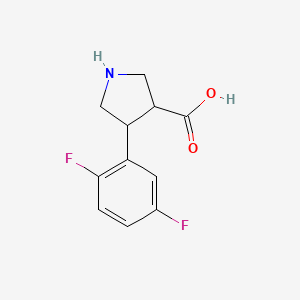

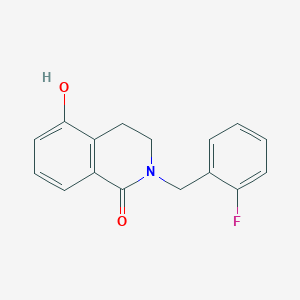

“4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid” is a compound that features a pyrrolidine ring, a five-membered ring with nitrogen as one of the atoms . This compound has a molecular weight of 263.67 . The IUPAC name for this compound is "(3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride" .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The structure–activity relationship (SAR) of these compounds has been investigated, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C11H11F2NO2 .

科学的研究の応用

Enantioselective Synthesis and Pharmaceutical Applications

Research has demonstrated the utility of difluorophenylpyrrolidine derivatives in the enantioselective synthesis of chiral pyrrolidines, which are of significant interest due to their potential pharmaceutical applications. For example, an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy achieved high yields and enantiomeric excess, indicating their potential as intermediates in drug synthesis (Chung et al., 2005). This methodology is applicable to both electronically neutral and rich substituted phenyl substrates, showcasing the versatility of these compounds in synthetic organic chemistry.

Antibacterial Agents Development

The synthesis and evaluation of fluoro-substituted naphthyridine carboxylic acids, which include 4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid analogs, have shown promising in vitro and in vivo antibacterial activities. These compounds have been specifically highlighted for their structure-activity relationships, with certain substitutions enhancing the antibacterial potency significantly (Bouzard et al., 1992). This research underscores the potential of these derivatives in the development of new therapeutic agents.

Influenza Neuraminidase Inhibitors

In the quest for effective antiviral agents, difluorophenylpyrrolidine derivatives have been identified as potent inhibitors of influenza neuraminidase, a key enzyme in the viral life cycle. The discovery of these inhibitors highlights the critical role of the pyrrolidine core structure in binding to the active site of the enzyme, offering insights into the design of new antiviral drugs (Wang et al., 2001).

Synthetic Methodologies for β-Peptide Analogues

Difluorophenylpyrrolidine derivatives have been utilized in the synthesis of β-peptide oligomers, highlighting their importance in the development of foldamers with potential biomedical applications. The ability to incorporate diverse side chains and protecting groups into these oligomers opens up new avenues for the design of peptide-based therapeutics with improved bioavailability (Huck & Gellman, 2005).

将来の方向性

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to explore this skeleton to its maximum potential against several diseases or disorders . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGMHYNPYYULBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Difluorophenyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)

![(Benzo[d][1,3]dioxol-5-ylmethyl)(pyrimidin-2-yl)amine](/img/structure/B1490500.png)

![2-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B1490502.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)

![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)

![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)

![5-[Chloro(phenyl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1490516.png)